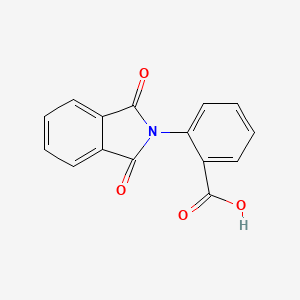
N-(2-Carboxyphenyl)Phthalimide
説明
“N-(2-Carboxyphenyl)Phthalimide” is a chemical compound with the molecular formula C15H9NO4 and a molecular weight of 267.24 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of phthalimides, including “N-(2-Carboxyphenyl)Phthalimide”, often involves the condensation of phthalic acids/anhydrides with primary amines . Other strategies include the carbonylative cyclization of aromatic amides, the carbonylative cyclization of o-dihaloarenes/o-haloarenes, the cyclization of isocyanate/isocyanide with arenes, and cyclization involving maleimides .Molecular Structure Analysis
The molecular structure of “N-(2-Carboxyphenyl)Phthalimide” consists of a phthalimide core with a carboxyphenyl group attached . The compound is solid at room temperature .Chemical Reactions Analysis
Phthalimides, including “N-(2-Carboxyphenyl)Phthalimide”, are reactive towards primary amines . They can undergo a variety of reactions, including carbonylative cyclization and reactions with isocyanates and isocyanides .Physical And Chemical Properties Analysis
“N-(2-Carboxyphenyl)Phthalimide” is a solid at room temperature . It has a molecular weight of 267.24 g/mol . The compound has a melting point of 218-220°C .科学的研究の応用
Anti-Microbial Applications
Phthalimide derivatives, including N-(2-Carboxyphenyl)Phthalimide, have been studied for their anti-microbial properties . Research indicates that certain derivatives can exhibit significant activity against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa, comparing favorably with standard antibiotics like ampicillin, cefotaxime, and gentamicin .
Anti-Oxidant Properties
These compounds have also been evaluated for their anti-oxidant capabilities . The presence of the phthalimide nucleus can enhance the anti-oxidant activity, which is crucial in preventing oxidative stress that leads to cellular damage .
Anti-Inflammatory Potential
In the realm of anti-inflammatory research, N-(2-Carboxyphenyl)Phthalimide derivatives have shown promise. One study demonstrated a derivative with a higher binding energy score than the well-known anti-inflammatory drug celecoxib when docked on the COX-2 enzyme, suggesting a strong potential for therapeutic use .
Antineoplastic Activities
The synthesis of phthalimido-thiazolidine derivatives has been explored for antineoplastic activities against cancer cells. These compounds have shown to induce necrosis and apoptosis in cancer cells, highlighting their potential in cancer therapy .
Anticonvulsant Activity
Phthalimide derivatives have been investigated for their anticonvulsant activity . Studies involving animal models have shown that these compounds can be effective in controlling seizures, with some derivatives performing comparably to established anticonvulsant drugs .
Drug Development and Molecular Hybridization
The core structure of phthalimides is known to be hydrophobic, which aids in crossing biological membranes. This property is leveraged in drug development, particularly through molecular hybridization, to create new pharmacological agents with improved efficacy and reduced toxicity .
Safety and Hazards
作用機序
“N-(2-Carboxyphenyl)Phthalimide” belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides . Phthalimides are frequently encountered as core structures in natural products, pharmaceuticals, and agrochemicals .
The mode of action, biochemical pathways, and pharmacokinetics of a compound depend on its chemical structure, the targets it interacts with, and how it is processed by the body. In general, phthalimides might interact with various enzymes or receptors in the body, leading to different biological effects .
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKJDIQHYKWJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296720 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Carboxyphenyl)Phthalimide | |
CAS RN |
41513-78-4 | |
| Record name | 41513-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)


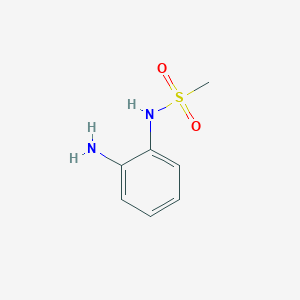


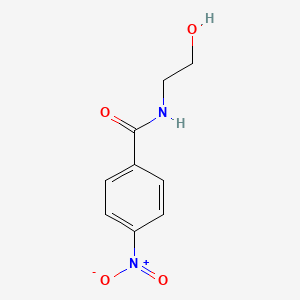
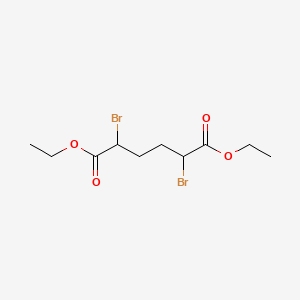
![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)
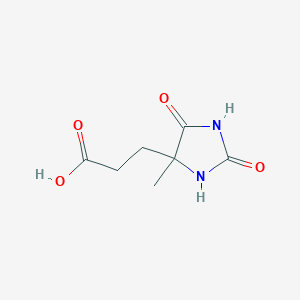
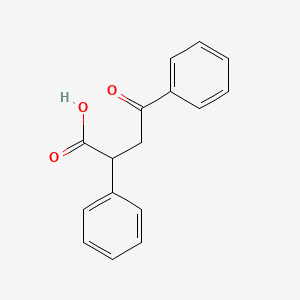
![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)
